L-Homoarginine
Overview
Description
L-Homoarginine is a non-proteinogenic alpha-amino acid that is structurally similar to arginine, with an additional methylene group in its carbon chain. This compound is the naturally occurring enantiomer and plays a significant role in various physiological processes, including the regulation of nitric oxide supply and endothelial functions .
Preparation Methods
L-Homoarginine can be synthesized through two primary pathways:
Urea Cycle Pathway: In this pathway, lysine replaces ornithine as a substrate for ornithine transcarbamylase, leading to the formation of this compound.
Creatine Biosynthesis Pathway: This involves the enzyme arginine:glycine amidinotransferase (AGAT), which catalyzes the reaction between arginine and lysine to produce this compound.
Chemical Reactions Analysis
L-Homoarginine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of different derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-Homoarginine has several scientific research applications, including:
Mechanism of Action
L-Homoarginine exerts its effects primarily through its interaction with nitric oxide synthase, where it serves as a substrate for the production of nitric oxide . It also inhibits arginase, an enzyme that competes with nitric oxide synthase for arginine, thereby increasing the availability of nitric oxide . This mechanism is crucial for its role in regulating endothelial functions and cardiovascular health .
Comparison with Similar Compounds
L-Homoarginine is structurally similar to arginine and lysine, with an additional methylene group in its carbon chain . Other similar compounds include:
L-Arginine: A semi-essential amino acid involved in protein synthesis and nitric oxide production.
L-Lysine: An essential amino acid important for protein synthesis and various metabolic processes.
L-Homocitrulline: A derivative of citrulline with an additional methylene group.
This compound is unique due to its specific role in nitric oxide metabolism and its potential therapeutic applications in cardiovascular and renal diseases .
Properties
IUPAC Name |
2-amino-6-(diaminomethylideneamino)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGESRFPZDMMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861841 | |
Record name | N~6~-(Diaminomethylidene)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156-86-5, 1483-01-8 | |
Record name | L-Lysine, N6-(aminoiminomethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Lysine, N6-(aminoiminomethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-(+)-homoarginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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